molecular formula C6H5BrN2S B8794602 6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole

6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole

Cat. No. B8794602
M. Wt: 217.09 g/mol
InChI Key: FMGITOMDZKOQRB-UHFFFAOYSA-N
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Patent
US09085583B2

Procedure details

To a solution of 5-methyl-4H-pyrrolo[2,3-d]thiazole (2.5 g, 18.09 mmol) in acetic acid (50 mL) was added 1-bromopyrrolidine-2,5-dione (3 g, 18.10 mmol) slowly below 0° C., and then warm to the ambient temperature and allowed to stir for 2 hours at room temperature. The reaction mixture was concentrated, and acetic acid was removed under reduced pressure. The pH was adjusted to around 7 by progressively adding saturated sodium bicarbonate below 0° C., extracted with acetic ester (50 mL×3). The combined organic phase was dried by anhydrous sodium sulphate, and then filtered. The filtrate was concentrated and purified by column chromatograph on silica gel eluted with (petrol ether/acetic ester 25:1→15:1→10:1) to give the title compound (2.5 g, 64%) as an yellow solid. LCMS (M+H+) m/z: calc'd. 215.94. found 219.2.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:9][C:5]2[N:6]=[CH:7][S:8][C:4]=2[CH:3]=1.[Br:10]N1C(=O)CCC1=O>C(O)(=O)C>[Br:10][C:3]1[C:4]2[S:8][CH:7]=[N:6][C:5]=2[NH:9][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC1=CC2=C(N=CS2)N1
Name
Quantity
3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
acetic acid was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
was adjusted to around 7 by progressively adding saturated sodium bicarbonate below 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with acetic ester (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried by anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatograph on silica gel
WASH
Type
WASH
Details
eluted with (petrol ether/acetic ester 25:1→15:1→10:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(NC=2N=CSC21)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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